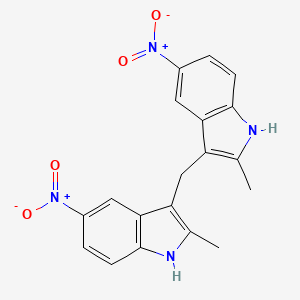
N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine, also known as BB-4, is a chemical compound that has been extensively studied for its potential applications in the field of explosives detection, as well as its potential use as a high-energy material. BB-4 is a member of the family of nitroaromatic compounds, which are known for their explosive properties. In recent years, BB-4 has gained significant attention due to its unique properties and potential applications in various fields of science.
Mécanisme D'action
The mechanism of action of N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine in explosives detection involves the formation of a charge transfer complex between the N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine molecule and the explosive molecule. This results in a change in the fluorescence properties of the N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine molecule, which can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine. However, it is known to be a highly toxic compound, and exposure to N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine can cause severe health effects. Therefore, it is important to handle N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine with extreme care and follow all safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has several advantages for use in lab experiments, including its high sensitivity and selectivity towards explosives, as well as its fluorescent properties. However, there are also limitations to its use, including its toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Orientations Futures
There are several future directions for research on N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine. One area of interest is the development of more sensitive and selective detection systems for explosives using N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine. Additionally, there is potential for the use of N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine as a high-energy material, and more research is needed to explore this possibility. Finally, there is a need for further research on the toxicological effects of N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine and the development of safety protocols for its use in various applications.
Méthodes De Synthèse
The synthesis of N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine is a multi-step process that involves the reaction of 4-bromonitrobenzene with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine. The resulting intermediate is then reacted with nitric acid to produce N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine. The synthesis method for N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been extensively studied and optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been extensively studied for its potential applications in the field of explosives detection. It has been shown to have high sensitivity and selectivity towards a wide range of explosives, including TNT, RDX, and PETN. N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine can be used as a fluorescent probe for the detection of explosives, as well as in the development of sensors and other detection systems.
Propriétés
IUPAC Name |
2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2N6O4/c18-9-1-5-11(6-2-9)21-16-14(24(26)27)13(20)15(25(28)29)17(23-16)22-12-7-3-10(19)4-8-12/h1-8H,(H4,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGYSDUULHHCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=C(C(=N2)NC3=CC=C(C=C3)Br)[N+](=O)[O-])N)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)

![2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4977552.png)
![N-{1-[1-(3-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4977555.png)
![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4977568.png)

![(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4977581.png)
![4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4977587.png)
![ethyl [3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4977593.png)
![1-[4-(2-nitrophenoxy)butyl]pyrrolidine](/img/structure/B4977600.png)

![ethyl 4-(2-phenoxyethyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4977611.png)
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-4-piperidinol](/img/structure/B4977619.png)
